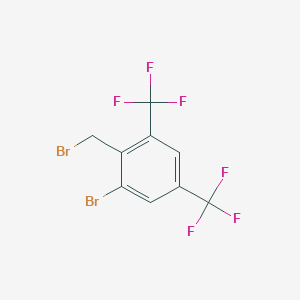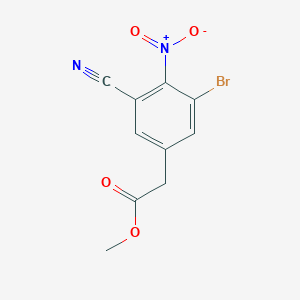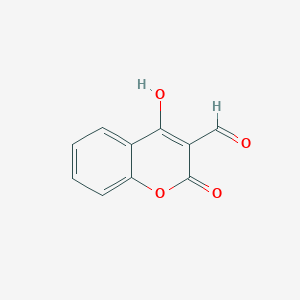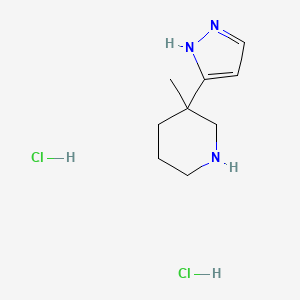
1-(2-Bromoethoxy)-2-trifluoromethoxybenzene
Übersicht
Beschreibung
“1-(2-Bromoethoxy)-2-bromobenzene” is a compound that is used in laboratory chemicals . It has a molecular formula of C8H8Br2O and a molecular weight of 279.96 g/mol . It is a liquid that can darken during storage .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromoethoxy)-2-bromobenzene” includes a benzene ring with bromoethoxy groups attached . The SMILES string representation is BrCCOC1=CC=CC=C1Br .
Physical And Chemical Properties Analysis
“1-(2-Bromoethoxy)-2-bromobenzene” has a melting point of 35.0°C to 36.0°C and a boiling point of 160.0°C to 162.0°C (16.0 mmHg) . It has a density of 0.917 at 25 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Intermediates
- 1-(2-Bromoethoxy)-4-nitrobenzene, a derivative closely related to 1-(2-Bromoethoxy)-2-trifluoromethoxybenzene, is used as an intermediate in the synthesis of dofetilide, a medication for arrhythmia treatment. This compound is prepared through the Williamson Reaction, with specific considerations given to reaction temperature, solvent, time, and proportions (Zhai Guang-xin, 2006).
Halogenation Studies
- Research on the controlled chlorination of trifluoromethoxybenzene, which shares structural similarities with this compound, has led to the production of various chlorinated derivatives. These studies also reveal insights into the thermal stability and chemical behavior of these compounds, which can be relevant for similar compounds like this compound (F. Herkes, 1977).
Organometallic Chemistry
- The compound has potential applications in organometallic chemistry, as seen in studies involving similar fluorinated compounds. For instance, reactions involving fluorocarbons and metal ions have been explored, providing insights into the complexation behavior and NMR characteristics of such compounds (H. Plenio, J. Hermann, Ralph Diodone, 1997).
Organic Synthesis Applications
- In the realm of organic synthesis, related compounds are used in regiospecific and halogenation reactions. These studies offer valuable information on the synthesis of various functionalized benzene derivatives, which may include compounds similar to this compound (C. Heiss, M. Schlosser, 2003).
Insecticidal Research
- There is evidence of insecticidal applications, as seen in the synthesis and evaluation of related bromoethoxy compounds. For instance, 1-(2-bromoethoxy)-2-phenylbenzene, a structurally similar compound, has demonstrated larvicidal activity against Aedes aegypti (Yina Pájaro et al., 2017).
Environmental and Safety Research
- Studies on brominated hydrocarbons, which include compounds like this compound, are crucial in understanding the environmental impact and safety aspects of their use, especially in contexts like flame retardants and their disposal in incinerators (Catherine S Evans, B. Dellinger, 2003).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “1-(2-Bromoethoxy)-2-trifluoromethoxybenzene” are not available, a related compound “1-Bromo-2-(2-methoxyethoxy)ethane” has been used in the synthesis of pigments for two-photon excited fluorescence microscopy and a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .
Eigenschaften
IUPAC Name |
1-(2-bromoethoxy)-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c10-5-6-14-7-3-1-2-4-8(7)15-9(11,12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUKKRVANQMSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



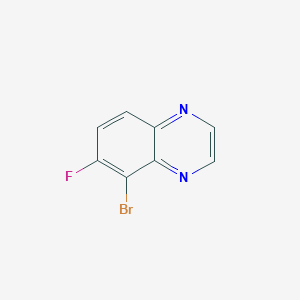

![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)
![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/structure/B1449581.png)
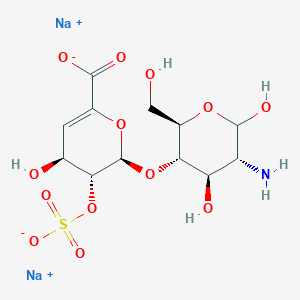

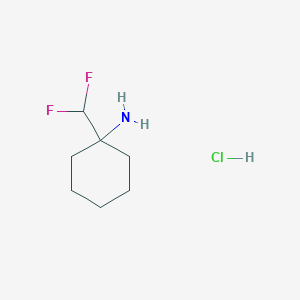
![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)
![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)

